1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
CAS No.:
Cat. No.: VC16373037
Molecular Formula: C22H19Br2ClN2O
Molecular Weight: 522.7 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3-chloro-4-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol -](/images/structure/VC16373037.png)
Specification
Molecular Formula | C22H19Br2ClN2O |
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Molecular Weight | 522.7 g/mol |
IUPAC Name | 1-(3-chloro-4-methylanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Standard InChI | InChI=1S/C22H19Br2ClN2O/c1-13-2-5-16(10-20(13)25)26-11-17(28)12-27-21-6-3-14(23)8-18(21)19-9-15(24)4-7-22(19)27/h2-10,17,26,28H,11-12H2,1H3 |
Standard InChI Key | AUQUWZIGUZBBLP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 9H-carbazole core substituted with bromine atoms at positions 3 and 6, a propan-2-ol side chain at the carbazole nitrogen, and a secondary amine group linked to a 3-chloro-4-methylphenyl moiety. This hybrid structure merges aromatic, halogenated, and amino-alcohol functionalities, which are common in bioactive molecules.
Molecular Formula:
Molecular Weight: 563.68 g/mol (calculated from atomic masses).
Key Functional Groups
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Carbazole Ring: A planar heteroaromatic system known for electronic delocalization and binding to biological targets like kinases .
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Halogen Substituents: Bromine atoms at positions 3 and 6 enhance electrophilicity and potential halogen bonding with proteins .
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Propan-2-ol Chain: Introduces hydrophilicity and hydrogen-bonding capacity, critical for solubility and pharmacokinetics.
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3-Chloro-4-methylphenyl Group: A lipophilic substituent that may improve membrane permeability and target affinity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step strategies, as inferred from analogous carbazole derivatives :
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Carbazole Bromination:
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Side-Chain Installation:
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Alkylation of the carbazole nitrogen with epichlorohydrin yields a glycidyl ether intermediate, which undergoes ring-opening with ammonia to form the propan-2-ol amine.
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Amination:
Key Reaction:
Physicochemical Properties
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying the chloro-methylphenyl group to optimize potency and selectivity.
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Pharmacokinetic Studies: Assessing bioavailability and metabolic stability in vivo.
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Target Identification: Proteomic screening to elucidate binding partners.
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